molecular formula C4H5ClN2 B1583533 4-(Chloromethyl)-1h-imidazole CAS No. 23785-22-0

4-(Chloromethyl)-1h-imidazole

Cat. No. B1583533
CAS RN: 23785-22-0
M. Wt: 116.55 g/mol
InChI Key: HCGYTFXTHWTYFK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The imidazole ring in the molecule can participate in hydrogen bonding and has aromatic properties, contributing to the stability of the molecule. The chloromethyl group is a good leaving group, which could make the molecule reactive in nucleophilic substitution reactions .


Chemical Reactions Analysis

As mentioned above, the chloromethyl group could potentially make this molecule reactive in nucleophilic substitution reactions. Additionally, the imidazole ring could potentially participate in various other reactions, depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any other functional groups. Some general properties might include solubility in polar solvents due to the polar nature of the imidazole ring, and a relatively high boiling point due to the potential for hydrogen bonding .

Scientific Research Applications

Synthesis and Reactivity

  • 4-(Chloromethyl)-1H-imidazole derivatives have been synthesized through various chemical processes. Primas et al. (2013) described the preparation of 4-[4-(chloromethyl)styryl]-1,2-dimethyl-5-nitro-1H-imidazole via Stille cross-coupling reaction, exploring its reactivity towards various electrophiles (Primas et al., 2013).

Catalysis and Material Science

  • Imidazole derivatives, including those with a 4-(chloromethyl) group, have been applied in catalysis. Zadehahmadi et al. (2014) synthesized a manganese(III) porphyrin supported on imidazole modified chloromethylated MIL-101(Cr), demonstrating its use as a heterogeneous and reusable catalyst for the oxidation of hydrocarbons (Zadehahmadi et al., 2014).

Spectroscopy and Molecular Docking

  • Spectroscopic analysis and molecular docking studies of imidazole derivatives have been performed to investigate their reactive properties. Thomas et al. (2018) synthesized two imidazole derivatives and analyzed them using various spectroscopic methods and molecular docking, showing their potential in antimicrobial activity (Thomas et al., 2018).

Corrosion Inhibition

  • Imidazole derivatives, including those with a 4-(chloromethyl) moiety, have been studied for their corrosion inhibition properties. Ouakki et al. (2019) investigated the adsorption and corrosion inhibition properties of two imidazole derivatives on mild steel, demonstrating their efficacy as corrosion inhibitors (Ouakki et al., 2019).

Pharmaceutical Applications

  • While drug use and dosage are excluded from this discussion, it's important to note that imidazole derivatives have been widely studied in pharmaceutical contexts, demonstrating their broad applicability in medicinal chemistry. Zhang et al. (2014) provided a comprehensive review of imidazole-based compounds, highlighting their significant role in medicinal chemistry (Zhang et al., 2014).

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it were found to have biological activity, it could be studied as a potential drug .

properties

IUPAC Name

5-(chloromethyl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2/c5-1-4-2-6-3-7-4/h2-3H,1H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGYTFXTHWTYFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70276912
Record name 4-(chloromethyl)-1h-imidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-1h-imidazole

CAS RN

23785-22-0
Record name 5-(Chloromethyl)-1H-imidazole
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Record name NSC 176148
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Record name 23785-22-0
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Record name 4-(chloromethyl)-1h-imidazole
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Record name 23785-22-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
MA Rasouli, S Miri, PR Ranjbar - 2014 - researchgate.net
3, 4-Dihydroisoquinolin-1 (2H)-ones (Fig. 1 (i)) and benzo-fused analogs have been found to possess biological activities [1–4]. In 1951, their potency as local anesthetics was …
Number of citations: 0 www.researchgate.net
B Wilson, L Gude, MJ Fernández, A Lorente… - Inorganic …, 2005 - ACS Publications
We report the synthesis and characterization of photonucleases N,N‘-bis[2-[bis(1H-imidazol-4-ylmethyl)amino]ethyl]-3,6-acridinediamine (7) and N-[2-[bis(1H-imidazol-4-ylmethyl)amino]…
Number of citations: 17 pubs.acs.org
CR Ganellin, A Fkyerat, B Bang-Andersen… - Journal of medicinal …, 1996 - ACS Publications
[[(4-Nitrophenyl)X]alkyl]imidazole isosteres (where X = NH, S, CH 2 S, O) of previously described [[(5-nitropyrid-2-yl)X]ethyl]imidazoles (where X = NH, S) have been synthesized and …
Number of citations: 60 pubs.acs.org
RM Jenkins, ML Singleton, E Almaraz… - Inorganic …, 2009 - ACS Publications
Dimeric (N 2 S)Ni complexes and the monomeric N 2 S 2 bismercaptodiazacycloheptane nickel complex, (bme-dach)Ni, serve as precursors to two N 2 -, N′-/ S- complexes where N 2 …
Number of citations: 50 pubs.acs.org
BL Hevroni, T Jantz, HE Gottlieb… - European Journal of …, 2017 - Wiley Online Library
A series of (aminomethylene)phosphonate (AMP) analogues, 8–14, bearing one or two heterocyclic moieties (imidazolyl, pyridyl, and thiazolyl) on the aminomethylene group, were …
D Catarzi, F Varano, E Vigiani, S Calenda, F Melani… - Pharmaceuticals, 2022 - mdpi.com
… Compound 11 was obtained by reacting the sulfanyl derivative 32 [6,27] with 4-chloromethyl-1H-imidazole hydrochloride 53 [34] (see Scheme 4 below), while the 2-amino-substituted …
Number of citations: 5 www.mdpi.com
MA Rasouli, S Miri… - Journal of Heterocyclic …, 2015 - Wiley Online Library
A facile and efficient synthesis of N‐alkyl‐2‐(1, 2 dihydro‐1‐methylene‐4‐oxobenzo[f] isoquinoline‐3(4H)‐yl)‐2‐phenylacetamides is performed by the consecutive, two‐step procedure …
Number of citations: 3 onlinelibrary.wiley.com
RM Jenkins - 2011 - oaktrust.library.tamu.edu
As inspired by the coordination environment of nickel in NikR and NiSOD, imidazole ligands were incorporated into N2SNiII square planar complexes in order to investigate the …
Number of citations: 5 oaktrust.library.tamu.edu
B Wilson - 2006 - scholarworks.gsu.edu
Photosensitizing molecules and/or metal complexes that interact with DNA via intercalation and groove binding have potential applications as molecular structural probes, as …
Number of citations: 1 scholarworks.gsu.edu
MI Purcell - 2015 - search.proquest.com
There is a pressing need for the development of a neuroprotective therapy that limits neuronal injury in ischemic stroke patients. A diversity of neurotoxic factors, including divalent metal …
Number of citations: 3 search.proquest.com

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